molecular formula C11H11BrN2O2 B13676647 Ethyl 6-Bromo-4-methylbenzimidazole-2-carboxylate

Ethyl 6-Bromo-4-methylbenzimidazole-2-carboxylate

Cat. No.: B13676647
M. Wt: 283.12 g/mol
InChI Key: SHIOBTDXYAFVSX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-Bromo-4-methylbenzimidazole-2-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the condensation of 4-methyl-1,2-phenylenediamine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-Bromo-4-methylbenzimidazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of azido or thiol derivatives.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Coupling: Formation of biaryl compounds.

Mechanism of Action

The mechanism of action of Ethyl 6-Bromo-4-methylbenzimidazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .

Comparison with Similar Compounds

Ethyl 6-Bromo-4-methylbenzimidazole-2-carboxylate can be compared with other benzimidazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C11H11BrN2O2

Molecular Weight

283.12 g/mol

IUPAC Name

ethyl 6-bromo-4-methyl-1H-benzimidazole-2-carboxylate

InChI

InChI=1S/C11H11BrN2O2/c1-3-16-11(15)10-13-8-5-7(12)4-6(2)9(8)14-10/h4-5H,3H2,1-2H3,(H,13,14)

InChI Key

SHIOBTDXYAFVSX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=C(N1)C=C(C=C2C)Br

Origin of Product

United States

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